Methyl L-tert-leucinate hydrochloride

Catalog No.
S735412
CAS No.
63038-27-7
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl L-tert-leucinate hydrochloride

CAS Number

63038-27-7

Product Name

Methyl L-tert-leucinate hydrochloride

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1

InChI Key

HRTQWUHFSXVRPY-NUBCRITNSA-N

SMILES

Array

Synonyms

3-Methyl-L-valine Methyl Ester Hydrochloride; L-tert-Butylglycine Methyl Ester Hydrochloride; Methyl (2S)-2-Amino-3,3-dimethylbutanoate Hydrochloride; Methyl (S)-2-Amino-3,3-dimethylbutanoate Hydrochloride

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N.Cl

The exact mass of the compound L-tert-Leucine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl L-tert-leucinate hydrochloride (CAS: 63038-27-7) is the methyl ester hydrochloride salt of L-tert-leucine, a non-proteinogenic amino acid. Its defining structural feature is the sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique properties for asymmetric synthesis. This compound is primarily procured as a C-terminally protected building block for solution-phase peptide synthesis and as a critical precursor for complex active pharmaceutical ingredients (APIs), where its bulk and defined stereochemistry are essential. The hydrochloride salt form ensures it is a stable, crystalline solid, facilitating easier handling, storage, and weighing compared to the free base.

Substituting Methyl L-tert-leucinate hydrochloride with its free base, the parent L-tert-leucine, or other bulky amino acid esters introduces significant process risks. The hydrochloride salt provides enhanced stability and superior handling as a crystalline solid, whereas the free ester may be an oil or less stable, complicating accurate dosing in large-scale synthesis. Starting a synthesis from L-tert-leucine requires an additional esterification step, adding time, reagents, and potential yield loss compared to using the pre-formed ester. Furthermore, replacing the tert-butyl group with less sterically hindered analogs, such as in methyl L-valinate or methyl L-leucinate, fails to replicate the high diastereoselectivity often required in chiral synthesis, which can lead to lower yields and increased purification challenges for the final product.

Superior Handling and Processability as a Stable Hydrochloride Salt

Amino acid esters are routinely converted to their hydrochloride salts to improve their physical properties for chemical synthesis. Methyl L-tert-leucinate hydrochloride is a stable, crystalline solid with a defined melting point, typically around 183 °C. This contrasts with the corresponding free bases of amino acid esters, which are often oils or low-melting solids that are more prone to degradation and are more difficult to handle and weigh accurately, especially at industrial scale. The solid, non-hygroscopic nature of the hydrochloride salt ensures better stability during storage and reproducibility in reaction setups.

Evidence DimensionPhysical Form and Stability
Target Compound DataCrystalline solid
Comparator Or BaselineFree amino acid esters (often oils or less stable solids)
Quantified DifferenceNot applicable (Qualitative improvement in physical state)
ConditionsStandard laboratory and pilot plant handling conditions

Procuring the hydrochloride salt reduces material handling issues, improves dosing accuracy, and enhances shelf-life stability, leading to more reproducible manufacturing outcomes.

Increased Reaction Yield in Sulfonamide Formation vs. Less Bulky Analogs

In the synthesis of N-(2-pyridylsulfonyl) amino acid derivatives, which are precursors for Pd(II)-catalyzed C(sp3)-H arylation, the choice of the amino acid ester significantly impacts reaction yield. The reaction of L-tert-leucine methyl ester hydrochloride to form Methyl N-(2-pyridylsulfonyl)-L-tert-leucinate proceeded with a high yield of 89%. In a direct comparison under the same general procedure, the reaction starting with the less sterically hindered L-leucine methyl ester hydrochloride to form its corresponding derivative resulted in a significantly lower yield of 60% after purification.

Evidence DimensionIsolated Reaction Yield
Target Compound Data89% yield
Comparator Or BaselineL-leucine methyl ester hydrochloride (60% yield)
Quantified Difference48% relative increase in yield
ConditionsSynthesis of N-(2-pyridylsulfonyl) amino acid methyl esters.

For specific synthetic routes, the unique steric profile of the tert-leucinate leads to cleaner reactions and substantially higher yields, reducing waste and downstream purification costs.

Enabling Precursor for Efficient Synthesis of HIV Protease Inhibitor Atazanavir

Methyl L-tert-leucinate hydrochloride is a direct precursor to N-(methoxycarbonyl)-L-tert-leucine, a crucial intermediate in the synthesis of the anti-HIV drug Atazanavir. Process chemistry literature details the synthesis of Atazanavir using N-(methoxycarbonyl)-L-tert-leucine, which itself can be prepared from L-tert-leucine. However, this route requires a separate esterification step before N-protection. By procuring Methyl L-tert-leucinate hydrochloride, process chemists can proceed directly to the N-methoxycarbonylation step, bypassing the initial esterification and its associated workup, thereby streamlining the overall synthesis.

Evidence DimensionProcess Step Economy
Target Compound DataDirect precursor to N-protection step
Comparator Or BaselineL-tert-leucine (Requires prior esterification step)
Quantified DifferenceEliminates one major synthetic transformation (esterification)
ConditionsSynthesis pathway for the Atazanavir intermediate N-(methoxycarbonyl)-L-tert-leucine

Using this compound as a starting material saves a full synthetic step, reducing reagent costs, labor, and cycle time in the manufacturing of a key pharmaceutical intermediate.

Streamlined Synthesis of Atazanavir and Related Azapeptide Intermediates

This compound is the right choice for process development and manufacturing workflows targeting N-acylated L-tert-leucine derivatives, such as the key intermediate for Atazanavir. Its use eliminates the initial esterification step required when starting from L-tert-leucine, improving overall process efficiency.

High-Yield Synthesis of Sterically Encumbered Chiral Auxiliaries and Ligands

In applications where maximum steric bulk near a chiral center is needed to direct stereochemistry or improve reaction outcomes, this reagent is a primary candidate. Evidence shows it can lead to significantly higher yields in derivatization reactions compared to less bulky analogs like L-leucinate, making it ideal for creating high-purity, sterically demanding building blocks.

Solution-Phase Synthesis of Peptides Containing tert-Leucine Residues

For solution-phase peptide synthesis (SPPS), this compound serves as a ready-to-use, C-terminally protected building block. Its solid, stable hydrochloride form ensures accurate and repeatable addition into reaction vessels, a critical factor for sequence fidelity and overall yield in multi-step peptide assembly.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.0869564 Da

Monoisotopic Mass

181.0869564 Da

Heavy Atom Count

11

UNII

LIZ1L06TSF

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63038-27-7

Dates

Last modified: 08-15-2023

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